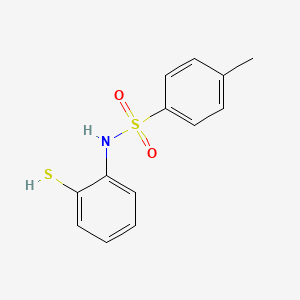
1,1,3-Trichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a heptane backbone
Preparation Methods
The synthesis of 1,1,3-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, ensuring efficient mixing and reaction. The product is then purified through distillation to obtain pure this compound.
Chemical Reactions Analysis
1,1,3-Trichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, thiols for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3-Trichloroheptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used as a drug, its derivatives may have potential medicinal properties that are explored in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,1,3-Trichloroheptane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
1,1,3-Trichloroheptane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroheptane: Similar in structure but with all three chlorine atoms on the same carbon atom.
1,1,2-Trichloroethane: A shorter chain chlorinated hydrocarbon with different reactivity and applications.
1,2,3-Trichloropropane: Another chlorinated hydrocarbon with three chlorine atoms on adjacent carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity compared to its analogs.
Properties
CAS No. |
56686-57-8 |
|---|---|
Molecular Formula |
C7H13Cl3 |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
1,1,3-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
ILOBEFYKGWLPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)


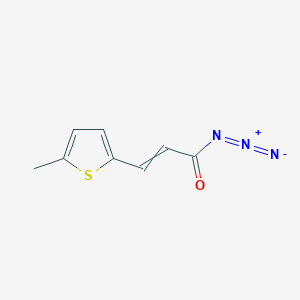
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
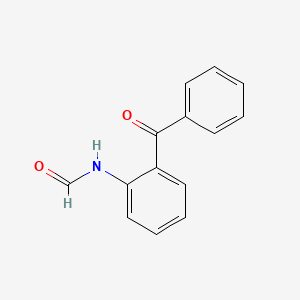
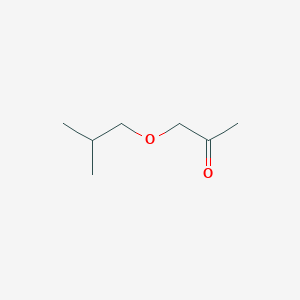
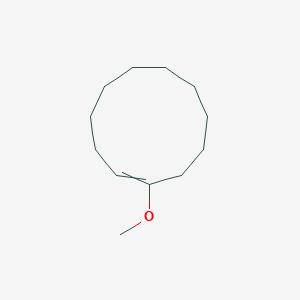
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
